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Compound of Interest

Compound Name: Ethyl 2-pentynoate

Cat. No.: B153080 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

ethyl 2-pentynoate (C₇H₁₀O₂), a valuable building block in organic synthesis. Designed for

researchers, scientists, and professionals in drug development, this document offers a detailed

exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. By delving into the causality behind experimental observations, this guide serves as

a practical reference for the structural elucidation and characterization of this compound.

Introduction
Ethyl 2-pentynoate is an α,β-unsaturated ester that serves as a versatile intermediate in the

synthesis of a wide array of organic molecules. Its reactivity, stemming from the electron-

withdrawing nature of the ester and the presence of a carbon-carbon triple bond, makes it a

key component in various synthetic pathways. Accurate and unambiguous characterization of

this compound is paramount for its effective utilization. Spectroscopic techniques provide a

powerful and non-destructive means to confirm its molecular structure and purity. This guide

will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of ethyl 2-pentynoate,

offering insights into the interpretation of its spectral features.

Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the atoms in ethyl 2-pentynoate are

numbered as illustrated in the following diagram. This numbering convention will be used

consistently throughout this guide.
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Figure 1: Molecular structure of ethyl 2-pentynoate with atom numbering.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of individual atoms.

[1][2] For ethyl 2-pentynoate, both ¹H and ¹³C NMR are indispensable for confirming its

structure.

Experimental Protocol: NMR Spectroscopy
A sample of ethyl 2-pentynoate is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

The spectra are recorded on a high-resolution NMR spectrometer.

NMR Experimental Workflow

Sample Preparation
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Data Acquisition
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Click to download full resolution via product page

Figure 2: A generalized workflow for NMR spectroscopy.

¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of ethyl 2-pentynoate provides a wealth of information regarding the

number of different types of protons and their neighboring environments. The key parameters

are the chemical shift (δ), integration, and multiplicity.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-pentynoate
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Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a 1.12 Triplet (t) 3H CH₃-CH₂- (C5)

b 1.29 Triplet (t) 3H O-CH₂-CH₃ (C7)

c 2.29 Quartet (q) 2H CH₂-CH₃ (C4)

d 4.19 Quartet (q) 2H O-CH₂-CH₃ (C6)

Signal a (1.12 ppm): This triplet, integrating to three protons, is characteristic of a methyl

group adjacent to a methylene group. This corresponds to the terminal methyl group of the

pentynoate chain (C5).

Signal b (1.29 ppm): Another triplet integrating to three protons, this signal is assigned to the

methyl group of the ethyl ester moiety (C7). Its upfield position is consistent with a methyl

group attached to a methylene group.

Signal c (2.29 ppm): This quartet, integrating to two protons, arises from the methylene

group of the pentynoate chain (C4). The quartet multiplicity indicates that it is adjacent to a

methyl group.

Signal d (4.19 ppm): The most downfield signal is a quartet integrating to two protons, which

is characteristic of a methylene group attached to an oxygen atom (C6). The deshielding

effect of the electronegative oxygen atom causes this significant downfield shift.

¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each

unique carbon atom in the structure gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-pentynoate
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Chemical Shift (δ, ppm) Assignment

12.6 C5

13.9 C7

14.2 C4

61.6 C6

73.1 C2

89.2 C3

153.5 C1

Alkyl Carbons (12.6, 13.9, 14.2, 61.6 ppm): The signals in the upfield region correspond to

the sp³ hybridized carbon atoms. The signals at 12.6, 13.9, and 14.2 ppm are assigned to

the methyl (C5, C7) and methylene (C4) carbons. The signal at 61.6 ppm is attributed to the

methylene carbon of the ethyl ester (C6), which is shifted downfield due to the attached

oxygen.

Alkynyl Carbons (73.1, 89.2 ppm): The two signals in the intermediate region are

characteristic of the sp hybridized carbons of the alkyne functionality (C2 and C3).

Carbonyl Carbon (153.5 ppm): The most downfield signal is assigned to the carbonyl carbon

of the ester group (C1). Its significant deshielding is due to the double bond to one oxygen

and a single bond to another.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by

detecting the vibrations of chemical bonds.[3]

Experimental Protocol: IR Spectroscopy
The IR spectrum of liquid ethyl 2-pentynoate is typically recorded using a thin film between

two salt plates (e.g., NaCl or KBr) in an FTIR spectrometer.
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Figure 3: A generalized workflow for IR spectroscopy.

IR Spectrum Analysis
The IR spectrum of ethyl 2-pentynoate displays several characteristic absorption bands that

confirm the presence of its key functional groups.

Table 3: Key IR Absorption Bands for Ethyl 2-pentynoate

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

2984, 2942, 2882 C-H stretch (sp³) Alkyl

2247 C≡C stretch Alkyne

1715 C=O stretch Ester

1255, 1076 C-O stretch Ester

C-H Stretching (2984, 2942, 2882 cm⁻¹): These absorptions are characteristic of the

stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and propyl groups.

C≡C Stretching (2247 cm⁻¹): This sharp, medium-intensity peak is a clear indication of the

carbon-carbon triple bond in the alkyne functionality.

C=O Stretching (1715 cm⁻¹): A very strong and sharp absorption band in this region is the

hallmark of a carbonyl group, in this case, belonging to the ester.

C-O Stretching (1255, 1076 cm⁻¹): These strong bands correspond to the stretching

vibrations of the C-O single bonds of the ester group.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.[4]

Experimental Protocol: Mass Spectrometry
The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a

mass analyzer. The sample is introduced into the ion source, where it is bombarded with high-

energy electrons, causing ionization and fragmentation.

Mass Spectrum Analysis
The mass spectrum of ethyl 2-pentynoate shows a molecular ion peak and several

characteristic fragment ions.

Table 4: Key Fragments in the Mass Spectrum of Ethyl 2-pentynoate

m/z Relative Intensity (%) Proposed Fragment

126 25 [C₇H₁₀O₂]⁺ (Molecular Ion, M⁺)

97 100 [M - C₂H₅]⁺

81 95 [M - OC₂H₅]⁺

69 50 [M - COOC₂H₅]⁺

53 60 [C₄H₅]⁺

Molecular Ion (m/z 126): The peak at m/z 126 corresponds to the molecular weight of ethyl
2-pentynoate, confirming its elemental composition.

Base Peak (m/z 97): The most intense peak in the spectrum is at m/z 97, which results from

the loss of an ethyl radical (•C₂H₅) from the molecular ion.

Fragment at m/z 81: This prominent peak corresponds to the loss of an ethoxy radical

(•OC₂H₅) from the molecular ion.
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Other Significant Fragments: The peaks at m/z 69 and 53 represent further fragmentation of

the molecule.

[C7H10O2]+.
m/z = 126

[M - C2H5]+.
m/z = 97

- •C2H5

[M - OC2H5]+.
m/z = 81

- •OC2H5

[M - COOC2H5]+.
m/z = 69

- •COOC2H5
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Figure 4: Key fragmentation pathways of ethyl 2-pentynoate.

Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data

provides unequivocal evidence for the structure of ethyl 2-pentynoate. The NMR spectra

precisely map the proton and carbon environments, the IR spectrum confirms the presence of

the characteristic ester and alkyne functional groups, and the mass spectrum corroborates the

molecular weight and reveals a logical fragmentation pattern. This guide serves as a detailed

reference for the spectroscopic characterization of ethyl 2-pentynoate, underscoring the

synergistic power of these analytical techniques in modern chemical research and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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